Product packaging for Desaspidin(Cat. No.:CAS No. 114-43-2)

Desaspidin

Cat. No.: B093345
CAS No.: 114-43-2
M. Wt: 446.5 g/mol
InChI Key: XDIZFCKCCMUFFG-UHFFFAOYSA-N
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Description

Evolution of Research on Phloroglucinol (B13840) Meroterpenoids

Meroterpenoids are natural products derived from a mixed biosynthetic origin, incorporating both terpenoid and non-terpenoid units, often polyketides or phenols. frontiersin.orgresearchgate.netresearchgate.net Phloroglucinol meroterpenoids, specifically, feature a phloroglucinol or triketone core coupled with terpenoid units. researchgate.net Research into this class of compounds has evolved significantly, driven by their diverse structural architectures and impressive pharmacological properties, including antiviral, antibacterial, anti-inflammatory, antioxidant, and insecticidal effects. researchgate.net Studies have focused on their isolation, structural elucidation, and biological evaluation from various natural sources, including plants, fungi, and marine organisms. frontiersin.orgresearchgate.netmdpi.com The unique chemical diversity and structural complexity of purified natural products like phloroglucinol meroterpenoids emphasize their potential as scaffolds for developing novel drugs. frontiersin.org

Historical Context of Desaspidin in Biochemical Investigations

This compound's historical significance in biochemical investigations is closely tied to its identification and isolation from ferns, particularly Dryopteris species. nih.govwikipedia.orgajtmh.org Early research in the 1950s noted and studied the inhibitory effects of desaspidins on phosphorylation processes in chloroplasts. wikipedia.orgoup.comnih.govnih.govresearcher.life Investigations explored its impact on both oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts. oup.comnih.govresearcher.lifescispace.com Studies in the 1960s characterized this compound as a powerful uncoupler of oxidative phosphorylation. researcher.life Further research demonstrated its effect as a nonspecific uncoupler of various types of photophosphorylation, with its inhibitory effect shown to depend on the oxidation-reduction state of the system being investigated. oup.comnih.govnih.gov The decrease in effectiveness under oxidizing conditions was attributed to a photooxidation catalyzed by photosystem I of chloroplasts. oup.comnih.govnih.gov

Significance of this compound as a Natural Product Lead Compound

Natural products have historically played a crucial role in drug discovery and development, serving as a rich source of therapeutic agents. nih.govopenaccessjournals.com this compound, as a phloroglucinol meroterpenoid, exemplifies the significance of natural products as lead compounds. researchgate.netfrontiersin.org Its isolation from ferns and subsequent biochemical characterization highlighted its biological activity, particularly its effects on energy transfer processes like phosphorylation. oup.comnih.govresearcher.lifenih.gov The study of this compound and related phloroglucinol derivatives has contributed to the understanding of the structure-activity relationships within this class of compounds. researchgate.netscispace.com While initially recognized for its anthelmintic properties wikipedia.orgajtmh.org, the broader investigation into the biological activities of phloroglucinol meroterpenoids, including compounds structurally related to this compound, continues to reveal potential in various therapeutic areas, such as antibacterial and cytotoxic effects. frontiersin.orgmdpi.comnih.govmdpi.com The chemical diversity inherent in natural products like this compound makes them valuable starting points for the exploration and development of new therapeutic agents. frontiersin.orgopenaccessjournals.com

Table 1: Selected Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₃₀O₈PubChem nih.gov, Wikidata wikidata.org
Molar Mass446.496 g/mol Wikipedia wikipedia.org
Melting Point150 °CCAS Common Chemistry cas.org
XLogP33.8PubChem nih.gov

Table 2: Organisms Reporting this compound

OrganismSource
Dryopteris austriacaPubChem nih.gov, Wikidata wikidata.org
Dryopteris cristataPubChem nih.gov, Wikidata wikidata.org
Dryopteris argutaWikipedia wikipedia.org
Dryopteris fragransResearchGate researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O8 B093345 Desaspidin CAS No. 114-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114-43-2

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3

InChI Key

XDIZFCKCCMUFFG-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

melting_point

150.0 °C

Other CAS No.

60842-45-7
114-43-2

Synonyms

desaspidin
rosapin

Origin of Product

United States

Natural Bioprospecting and Isolation Methodologies for Desaspidin

Botanical Sources and Distribution of Desaspidin-Producing Organisms

This compound is found in natural form within certain plants. wikipedia.org The primary biological sources of this compound are species belonging to the genus Dryopteris, commonly known as wood ferns, male ferns, or buckler ferns. wikipedia.orgwikidata.orgwikipedia.org

Dryopteris Species as Primary Biological Sources

Numerous Dryopteris species have been reported to contain this compound. These include Dryopteris arguta (coastal woodfern), Dryopteris austriaca, and Dryopteris cristata. nih.govwikipedia.org Dryopteris filix-mas, the male fern, is a common fern found in the temperate Northern Hemisphere across Europe, Asia, and North America, and its rhizomes are known to contain phloroglucinol (B13840) derivatives including this compound. kiran.nic.inwikipedia.orgfloranorthamerica.org Other Dryopteris species mentioned in relation to this compound or related phloroglucinol derivatives include Dryopteris campyloptera, Dryopteris dilatata, Dryopteris expansa, Dryopteris villarii, Dryopteris marginalis, and Dryopteris crassirhizoma. wikidata.orgcdnsciencepub.comkew.orgresearchgate.net The genus Dryopteris comprises about 300-400 species distributed across Asia, the Americas, Europe, Africa, and the Pacific islands, with the highest diversity in eastern Asia. wikipedia.org

Intraspecific and Interspecific Variations in this compound Content within Dryopteris Taxa

The content of phloroglucinol derivatives, including this compound, can vary among different Dryopteris species (interspecific variation) and even within the same species depending on geographical location or other factors (intraspecific variation). wildflowerfinder.org.ukscispace.comresearchgate.netcdnsciencepub.com For instance, a chromatographic and cytological study of Dryopteris filix-mas and related taxa in North America revealed variations in the content of phloroglucinol compounds, with this compound present in considerable percentages in western collections. cdnsciencepub.com Dryopteris austriaca has been suggested to have chemically different subspecies based on variations in aspidin-desaspidin content. scispace.comresearchgate.net Dryopteris dilatata from eastern North America has shown extremely variable phloroglucinol content. cdnsciencepub.com The variation in the content and composition of phloroglucinols appears to be constant even in material collected from ecologically different habitats, and no distinct seasonal variations have been detected. cdnsciencepub.com

Interactive Table 1: Dryopteris Species Reported to Contain this compound or Related Compounds

Dryopteris SpeciesCommon NameDistributionNotes on this compound/Phloroglucinol Content
Dryopteris argutaCoastal woodfernNorth America wikipedia.orgkew.orgReported to contain this compound. wikipedia.org
Dryopteris austriacaEurope scispace.comresearchgate.netContains aspidin (B1208479) and this compound; variation noted. scispace.comresearchgate.net
Dryopteris cristataCrested woodfernReported to contain this compound. nih.gov
Dryopteris filix-masMale fernEurope, Asia, North America kiran.nic.inwikipedia.orgfloranorthamerica.orgContains this compound and other phloroglucinols in rhizomes. kiran.nic.incdnsciencepub.com
Dryopteris campylopteraMountain wood fernEastern North America wikidata.orgcdnsciencepub.comMentioned in studies of phloroglucinols. wikidata.org
Dryopteris dilatataBroad buckler-fernNorth America, Eastern Asia wildflowerfinder.org.ukcdnsciencepub.comThis compound is found; content is variable. wildflowerfinder.org.ukcdnsciencepub.com
Dryopteris expansaSpiny wood fernCircumpolar, North America, Eurasia wikidata.orgneocities.orgMentioned in studies of phloroglucinols. wikidata.org
Dryopteris villariiMentioned in studies of phloroglucinols. wikidata.org
Dryopteris marginalisMarginal wood fernGreenland, Canada, USA cdnsciencepub.comkew.orgPhloroglucinol derivatives present. cdnsciencepub.com
Dryopteris crassirhizomaThick-rhizome fernEastern Asia (Japan, Korea, China) researchgate.netballyrobertgardens.comContains various phloroglucinol compounds. researchgate.net

Advanced Isolation and Purification Techniques for this compound and Analogues

The isolation and purification of this compound and its analogues from plant materials involve several steps, typically starting with extraction and followed by various chromatographic separation methods. wildflowerfinder.org.ukresearchgate.net

Chromatographic Separation Methods

Chromatography plays a crucial role in separating this compound and other phloroglucinol derivatives from crude plant extracts. Thin-layer chromatography (TLC) and paper chromatography have been historically used to study the separation and composition of these compounds in Dryopteris species. cdnsciencepub.comscispace.com For instance, TLC on buffered layers has been employed, and different solvent systems can separate various phloroglucinol derivatives based on their polarity. cdnsciencepub.com Paper chromatography on buffered and formamide-impregnated papers has also been utilized, with specific solvent mixtures like cyclohexane (B81311) and chloroform (B151607) (1:1) for separation. scispace.com

High-Performance Liquid Chromatography (HPLC), particularly reverse phase (RP) HPLC, is a common advanced technique for the analysis and preparative separation of this compound and its analogues. sielc.comsielc.com Simple conditions using a mobile phase containing acetonitrile, water, and phosphoric acid can be used for analysis. sielc.comsielc.com For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.comsielc.com UPLC (Ultra-Performance Liquid Chromatography) with smaller particle columns is available for faster separations. sielc.comsielc.com Column chromatography using materials like silica (B1680970) gel has also been used for the isolation of phloroglucinol derivatives from Dryopteris extracts. cdnsciencepub.comscispace.com Macroporous adsorption resins (MARs) have been explored for the preparative separation and enrichment of active compounds, including flavonoids and polyphenols, from plant materials, suggesting their potential applicability for phloroglucinol derivatives like this compound. researchgate.net

Interactive Table 2: Chromatographic Methods Used for this compound and Analogues

MethodDescriptionApplicationNotes
Thin-Layer Chromatography (TLC)Separation on a thin layer of stationary phase (e.g., silica gel) on a plate.Analysis and separation of phloroglucinol mixtures.Can be buffered; different solvent systems used. cdnsciencepub.com
Paper Chromatography (PC)Separation on a sheet of paper.Analysis and separation of phloroglucinol mixtures.Can be buffered and impregnated with formamide; specific eluents used. scispace.com
High-Performance Liquid Chromatography (HPLC)High-pressure liquid chromatography.Analysis and preparative separation.Reverse phase HPLC is common; various mobile phases used. sielc.comsielc.com
Ultra-Performance Liquid Chromatography (UPLC)Faster variant of HPLC using smaller particles.Fast analysis and separation.Suitable for applications requiring speed. sielc.comsielc.com
Column ChromatographySeparation within a column packed with stationary phase.Isolation and purification.Silica gel is a common stationary phase. cdnsciencepub.comscispace.com
Macroporous Adsorption Resins (MARs)Adsorption onto porous resin beads.Enrichment and preparative separation.Potential for isolating active compounds from plant extracts. researchgate.net

Extraction and Fractionation Strategies from Plant Materials

The extraction of natural drugs from plants is a fundamental process that typically begins with preparing the plant material, often involving drying and grinding to increase the surface area. mjpms.in For Dryopteris species, the rhizomes and stipe bases are commonly used for extraction. kiran.nic.inneocities.orgsekj.org

Solvent extraction is a widely used method, where the choice of solvent depends on the target compound's properties. mjpms.in For phloroglucinol derivatives like this compound, ether extraction of the rhizomes at room temperature has been described. cdnsciencepub.com The combined ether extracts are then typically evaporated to yield a crude extract. cdnsciencepub.com

Fractionation strategies are employed to further separate the desired compounds from the crude extract. One approach involves treating the extract with bases like magnesium oxide (MgO) or barium oxide (BaO) to form water-soluble salts of the phloroglucinol derivatives, which can then be precipitated by acidification. cdnsciencepub.com This process yields a crude filicin, a mixture of total phloroglucinols. cdnsciencepub.com Subsequent purification steps, including chromatography, are then applied to isolate individual compounds like this compound from this crude mixture. cdnsciencepub.comscispace.com

Other fractionation techniques can involve partitioning the crude extract between immiscible solvents. For example, an alcoholic extract can be acidified and then partitioned with ethyl acetate (B1210297) to remove basic compounds. protocols.io Advanced techniques can also involve using shear forces and pulsation to fractionate plant material. google.com

Interactive Table 3: Extraction and Fractionation Steps for this compound from Dryopteris

StepDescriptionPurposeNotes
Plant Material PreparationDrying and grinding of plant parts (e.g., rhizomes, stipe bases).Increase surface area for efficient extraction. mjpms.inRhizomes and stipe bases are common sources in Dryopteris. kiran.nic.inneocities.orgsekj.org
Solvent ExtractionContacting plant material with a solvent (e.g., ether, ethanol).Dissolve target compounds from the plant matrix. mjpms.inEther extraction is historically used for phloroglucinols. cdnsciencepub.com
EvaporationRemoving the solvent from the extract.Obtain a concentrated crude extract. cdnsciencepub.comTypically done under reduced pressure. protocols.io
Base Treatment (MgO/BaO)Treating the extract with a base to form water-soluble salts of phloroglucinols.Separate phloroglucinols from other compounds. cdnsciencepub.comFollowed by acidification to precipitate crude filicin. cdnsciencepub.com
Solvent PartitioningDistributing compounds between two immiscible solvent phases.Remove unwanted compounds or enrich target compounds. protocols.ioCan be used after initial extraction. protocols.io
ChromatographySeparating compounds based on their differential interaction with stationary and mobile phases.Isolate and purify individual compounds like this compound. cdnsciencepub.comscispace.comVarious chromatographic methods are employed. cdnsciencepub.comscispace.comsielc.comsielc.comresearchgate.net

Biosynthetic Pathways and Enzymatic Synthesis of Desaspidin

Elucidation of Meroterpenoid Biosynthesis in Producing Organisms

Meroterpenoid biosynthesis, including that of desaspidin, occurs in various organisms, including plants, fungi, and bacteria researchgate.netnih.govfrontiersin.org. In the case of this compound, the primary producing organisms are ferns of the genus Dryopteris kiran.nic.incdnsciencepub.comresearchgate.net. Studies on Dryopteris species have focused on identifying the phloroglucinol (B13840) derivatives present in their rhizomes and petiolar bases, with this compound being a significant constituent alongside compounds like flavaspidic acid and aspidin (B1208479) cdnsciencepub.comresearchgate.netresearchgate.net. The presence and relative abundance of these compounds can vary between different Dryopteris species and even within the same species, suggesting variations in their biosynthetic capabilities cdnsciencepub.comresearchgate.netbioone.org. The elucidation of these pathways often involves analyzing the chemical composition of different plant parts and related taxa cdnsciencepub.comresearchgate.netbioone.org.

Polyketide and Terpenoid Pathway Intersections in this compound Formation

Meroterpenoids are characterized by their hybrid origin, combining moieties derived from both polyketide and terpenoid biosynthetic pathways researchgate.netnih.govfrontiersin.orgnih.gov. Polyketides are synthesized by polyketide synthases (PKSs) through the iterative condensation of acetyl-CoA or malonyl-CoA units nih.govresearchgate.net. Terpenoids are derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway in the cytosol or the methyl-D-erythritol 4-phosphate (MEP) pathway in plastids researchgate.netnih.gov.

In the biosynthesis of this compound, a phloroglucinol core, which is likely derived from the polyketide pathway, is combined with terpenoid-derived units researchgate.netnih.govfrontiersin.org. While the precise steps and the nature of the terpenoid precursor in this compound biosynthesis are still subjects of research, the general principle involves the prenylation of a polyketide scaffold nih.govfrontiersin.org. This intersection of pathways is a defining feature of meroterpenoid biosynthesis and contributes to the structural diversity of these compounds researchgate.netnih.govfrontiersin.orgnih.gov.

Enzymatic Mechanisms Driving this compound Biogenesis

The formation of this compound involves a series of enzymatic reactions. While specific enzymes directly involved in this compound biosynthesis in Dryopteris have not been fully characterized, the general enzymatic steps in meroterpenoid biosynthesis include polyketide chain elongation by PKSs, prenylation catalyzed by prenyltransferases, cyclization reactions, and various modification steps such as hydroxylation, methylation, and acylation nih.govfrontiersin.orgnih.gov.

Studies on other meroterpenoids have identified novel enzymes, such as unique terpene cyclases and prenyltransferases, that play crucial roles in shaping the final structure nih.gov. Given the acylphloroglucinol structure of this compound, enzymes catalyzing the formation of the phloroglucinol ring, the addition of acyl groups (such as butyryl and propionyl groups observed in this compound homologues) cdnsciencepub.comresearchgate.net, and the connection of the presumed terpenoid moiety are expected to be involved. The presence of different acyl homologues (butyryl, propionyl, and acetyl) of this compound in Dryopteris suggests the involvement of enzymes with some flexibility in substrate recognition or the action of specific acyltransferases cdnsciencepub.comresearchgate.net.

Genetic and Transcriptomic Approaches to Pathway Characterization

Genetic and transcriptomic approaches are valuable tools for unraveling the complex biosynthetic pathways of natural products like this compound core.ac.ukresearchgate.netnih.govfrontiersin.orgfrontiersin.org. Transcriptome analysis allows for the identification of genes that are actively expressed in tissues producing this compound, such as the rhizomes of Dryopteris species kiran.nic.inresearchgate.netnih.govfrontiersin.orgfrontiersin.org. By comparing gene expression profiles in different tissues or developmental stages, or in different Dryopteris species with varying this compound content, researchers can identify candidate genes involved in the biosynthetic pathway nih.govfrontiersin.orgfrontiersin.org.

Studies on Dryopteris fragrans, another species rich in secondary metabolites including terpenoids and phloroglucinols, have utilized transcriptomics to identify genes involved in terpene biosynthesis, such as farnesyl diphosphate (B83284) synthase (FPS) and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) researchgate.netfrontiersin.org. While these studies focus on terpenoid backbones, similar approaches can be applied to identify PKS genes and other enzymes specific to this compound biosynthesis. Identifying gene clusters that are coordinately expressed can also provide clues about the genes involved in the pathway nih.govfrontiersin.org. Furthermore, genetic studies exploring the inheritance of this compound production in Dryopteris hybrids could help in localizing genes responsible for its biosynthesis.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound8238
Flavaspidic acid5281022
Aspidin2251
Albaspidin (B1665688)644151
Para-aspidin10295071
Filixic acid3342
Margaspidin10295074
Phloraspin10295076
Methylene-bis-desaspidinol139172245
Methylene-bis-aspidinol139172244
Tristhis compound10295081
Acetyl-CoA6445
Malonyl-CoA6443
Isopentenyl pyrophosphate (IPP)60236
Dimethylallyl pyrophosphate (DMAPP)5281000
Farnesyl diphosphate (FPP)161745
Phloroglucinol1007

Data Tables

Based on the search results, a table summarizing the presence of this compound and related phloroglucinol derivatives in different Dryopteris taxa can be illustrative.

Dryopteris TaxonThis compound ContentOther Phloroglucinols PresentSource
Dryopteris filix-masConsiderableFlavaspidic acid (great amounts), Filixic acid (great amounts), Para-aspidin (traces), Tristhis compound (traces), Phloraspidinol, Margaspidin, Phloraspin, Methylene-bis-desaspidinol, Methylene-bis-aspidinol kiran.nic.incdnsciencepub.comresearchgate.net
Dryopteris argutaPresentNot specified in detail in source wikipedia.org
Dryopteris championiiPresent (this compound BB, this compound PB)Aspidin BB researchgate.netnih.govfrontiersin.org
Dryopteris sect. ErythrovariaeGenerally contains AspidinMargaspidin (in section Variae) researchgate.netresearchgate.net
Dryopteris sect. FibrillosaeVariesFlavaspidic acids (large amounts), Filixic acids (slightly varying amounts) sekj.org

Note: The table is based on qualitative or semi-quantitative descriptions in the provided sources. "Considerable", "Present", and "Traces" indicate relative amounts reported.

Molecular Mechanisms of Desaspidin S Biological Action

Anthelmintic Activity: Mechanistic Investigations

Desaspidin has demonstrated anthelmintic activity, particularly against tapeworms. up.ac.za Investigations into its mechanism of action have focused on its interference with vital metabolic processes in parasitic organisms.

Inhibition of Oxidative Phosphorylation Pathways in Parasitic Organisms

One suggested mechanism for the anthelmintic effect of this compound is the inhibition of oxidative phosphorylation in the mitochondria of parasites. up.ac.za Oxidative phosphorylation is a crucial metabolic pathway that generates ATP, the primary energy currency of the cell. By disrupting this process, this compound can impair the energy metabolism of the parasite, leading to its death. This mechanism is also associated with other anthelmintic compounds like niclosamide. nih.gov Studies on Schistosoma mansoni adult worms have suggested that the schistosomicidal effects of phloroglucinol (B13840) derivatives, including this compound, may be related to the inhibition of the oxidative phosphorylation pathway in the parasite. researchgate.net

Effects on Parasitic Neuromuscular Systems

While some anthelmintics target the neuromuscular systems of parasites, leading to paralysis, research suggests that this compound may not primarily exert its effects through this mechanism. Some phloroglucinol derivatives affect the motor activity of worms, but this compound has been reported to decrease motor activity in S. mansoni without causing tegumental alterations, unlike other derivatives like aspidin (B1208479) and flavaspidic acid which showed both effects. researchgate.net This might indicate a different mode of action compared to compounds that induce spastic or flaccid paralysis by targeting neurotransmitter receptors, such as those affecting nicotinic acetylcholine (B1216132) receptors or GABA-gated chloride channels. msdvetmanual.compatsnap.compatsnap.comnih.gov

Photophosphorylation Uncoupling in Chloroplasts: Detailed Studies

Beyond its anthelmintic properties, this compound has been extensively studied for its effects on photophosphorylation in chloroplasts. wikipedia.orgnih.gov

Non-specific Uncoupling of Photophosphorylation Processes

This compound has been identified as a nonspecific uncoupler of photophosphorylation. nih.govnih.gov Uncoupling agents disrupt the link between the electron transport chain and ATP synthesis in processes like oxidative phosphorylation and photophosphorylation. wikipedia.org In chloroplasts, this means that while electron transport continues, the energy released is dissipated as heat rather than being used to generate ATP. wikipedia.org The uncoupling effect of this compound in chloroplasts is observed under different conditions and with various electron acceptors, indicating its broad impact on photophosphorylation. nih.gov

Mechanism of Proton Gradient Disruption in Chloroplast Thylakoid Membranes

The mechanism by which this compound uncouples photophosphorylation involves the disruption of the proton gradient across the thylakoid membrane. researchgate.nethumanjournals.comlibretexts.orgjingmingtai.com During photophosphorylation, a proton gradient is established by the pumping of protons from the stroma into the thylakoid lumen during electron transport. unacademy.comnih.gov This gradient represents a form of stored energy that is then used by ATP synthase to produce ATP as protons flow back into the stroma. unacademy.comnih.gov Uncouplers like this compound are capable of transporting protons across membranes, effectively creating a leak that dissipates the proton gradient. wikipedia.org By collapsing this electrochemical gradient, this compound prevents the ATP synthase from functioning correctly, thereby inhibiting ATP synthesis despite ongoing electron flow. wikipedia.orgbiorxiv.org The effectiveness of this compound as an uncoupler can be influenced by the oxidation-reduction state of the system, with more reducing conditions enhancing its inhibitory effect. nih.govnih.gov this compound can also undergo photooxidation catalyzed by photosystem I, which can reduce its uncoupling activity. nih.govscispace.com

Differential Inhibition of Cyclic and Noncyclic Photophosphorylation Pathways

This compound, a phlorobutyrophenone derivative, has been shown to exert differential effects on photosynthetic phosphorylation pathways in chloroplasts. Early investigations suggested that this compound inhibited cyclic photophosphorylation at lower concentrations than those required to affect noncyclic photophosphorylation. pnas.org This differential effect was initially questioned but later supported by more recent studies. pnas.org this compound has been found to consistently distinguish between noncyclic photophosphorylation coupled to water photooxidation and other types of photophosphorylation. pnas.orgnih.govnih.gov

Specifically, this compound consistently inhibited all types of cyclic photophosphorylation. nih.govnih.gov It also inhibited photophosphorylation coupled with the reduction of NADP by ascorbate-dichlorophenol indophenol. nih.govnih.gov In contrast, the same concentration of this compound showed little to no inhibition of photophosphorylation coupled with the photooxidation of water. nih.govnih.gov This sensitivity to low concentrations of this compound (e.g., 5 x 10-7 M) appears to sharply distinguish the photophosphorylations associated with water photooxidation from other types in isolated chloroplasts. nih.govnih.gov

The differential inhibition by this compound has been utilized to delineate mechanistic aspects of cyclic and noncyclic photophosphorylation. berkeley.edu Studies on blue-green algae (cyanobacteria) also indicate that this compound, which predominantly uncouples cyclic photosynthetic phosphorylations, inhibits movement in both dark and light conditions, with dark movement being more sensitive. researcher.life The inhibitory effect of this compound on light-driven movement in these organisms is significantly increased by DCMU, an inhibitor of non-cyclic electron transport and coupled phosphorylation. researcher.life These findings support the concept that both cyclic and non-cyclic photophosphorylations contribute energy for movement in blue-green algae. researcher.life

However, it is important to note that other research has proposed that this compound acts as a nonspecific uncoupler of all types of photophosphorylation, suggesting that the observed differential effects might be an experimental artifact related to the redox state of the system or photochemical inactivation of this compound. oup.comnih.govnih.govscispace.com

Influence of Redox Environment on this compound's Uncoupling Efficacy

The inhibitory effect of this compound has been shown to depend on the oxidation-reduction state of the system being investigated. oup.comnih.govnih.gov Generally, the more reducing the conditions, the more pronounced the inhibition by this compound, and vice versa. oup.comnih.govnih.gov

Contrary to some earlier reports, the effects of this compound were found not to be altered by changes in redox conditions influenced by ascorbate (B8700270) concentration or the presence/absence of oxygen in certain studies. nih.govnih.gov However, other research indicates that the decrease in this compound's effectiveness under oxidizing conditions is linked to a photooxidation process catalyzed by Photosystem I of chloroplasts. oup.comnih.govnih.gov This photooxidation can be prevented by the presence of reducing agents like ascorbate + DPIP. oup.comnih.govnih.gov

This compound is labile in the presence of oxidants at alkaline pH and undergoes chlorophyll-sensitized photooxidation at more acidic pH. scispace.com The products of this oxidation appear to have negligible activity in inhibiting electron transfer and photophosphorylation. scispace.com The failure of this compound to uncouple in the presence of oxidants used as cofactors of noncyclic electron flow is presumably due to this irreversible degradation of the this compound molecule during illumination or preincubation. scispace.com

Interactions with Photosystem I and Electron Transport Components

This compound interacts with the photosynthetic electron transport chain, particularly influencing processes associated with Photosystem I (PSI). As mentioned, the decrease in this compound's effectiveness under oxidizing conditions is dependent on a photooxidation catalyzed by Photosystem I. oup.comnih.govnih.gov This suggests a close interaction, where PSI activity under certain redox states can lead to the degradation of this compound. oup.comnih.govnih.govscispace.com

This compound has been used as a tool to probe the mechanisms of electron transport and photophosphorylation in photosynthetic organisms, including chloroplasts and cyanobacteria. berkeley.eduresearcher.life Its differential effects on cyclic (primarily PSI-driven) and noncyclic (involving both PSII and PSI) photophosphorylation have helped in understanding the distinct energy-generating pathways. berkeley.edu

While some studies pointed towards selective inhibition of cyclic photophosphorylation, which is associated with PSI, others suggest a more general uncoupling effect on all types of photophosphorylation. pnas.orgnih.govnih.govoup.comnih.govnih.gov The interaction with electron transport components, particularly in the context of redox state and photooxidation sensitized by chlorophyll (B73375) and catalyzed by PSI, highlights the complexity of this compound's action within the thylakoid membrane. oup.comnih.govnih.govscispace.com

Antimicrobial Activities: Cellular and Subcellular Targets

This compound exhibits antimicrobial activities against a range of microorganisms, including bacteria and fungi.

Antifungal Modalities against Phytopathogenic Fungi

Antiproliferative and Anti-tumor Promoting Activities: Cellular Responses

Investigations into the potential antiproliferative and anti-tumor promoting activities of this compound and related compounds have focused on their effects on various cell lines and their influence on cellular signaling pathways.

Cell proliferation is a tightly regulated process controlled by various intracellular signaling pathways. nih.govnih.gov Key pathways involved include the MAPK pathway, Hippo pathway, and Wnt signaling pathway, among others. nih.govmdpi.comyoutube.com These pathways integrate signals from the cellular environment to control cell cycle progression, primarily during the G1 phase. nih.govnih.gov While the provided information broadly discusses how these pathways regulate proliferation through mechanisms such as controlling the abundance of cyclins and cyclin-dependent kinase (CDK) inhibitors, specific detailed research findings on how this compound directly modulates these particular signaling pathways to exert antiproliferative effects were not found within the scope of the search results. nih.govnih.gov However, the observed antiproliferative activities of related meroterpenoids suggest potential interactions with such regulatory networks. acs.org

Investigation of Growth Inhibition in Cell Lines

Other Reported Biological Activities of this compound and Related Meroterpenoids

Meroterpenoids, including this compound and structurally related compounds found in Dryopteris species, exhibit a diverse range of biological activities beyond antiproliferative effects. These activities contribute to the traditional medicinal uses of plants containing these compounds.

Related meroterpenoids from Dryopteris crassirhizoma, for instance, have demonstrated antimicrobial activities, including significant antifungal activity against Candida albicans and inhibitory effects against several pathogenic fungi and bacteria. thieme-connect.comthieme-connect.com Some of these compounds have also shown antiviral activities, including effects against influenza viruses and respiratory syncytial virus, as well as significant anti-inflammatory activity. thieme-connect.comthieme-connect.com

Structure Activity Relationship Sar Studies of Desaspidin and Its Analogues

Systematic Evaluation of Structural Modifications on Biological Potency

Systematic evaluation of structural modifications involves synthesizing or isolating analogues of desaspidin with specific changes to the core structure or substituents and then testing their biological activity. This approach helps to identify which parts of the molecule are crucial for activity and how alterations affect potency.

Research on phloroglucinol (B13840) derivatives from Dryopteris fragrans, which are structurally related to this compound, has shown that structural modifications can significantly impact antifungal activity. Studies have explored introducing acyl groups with varying carbon numbers at the C-2 position of these derivatives. This systematic variation helps in understanding the role of the acyl chain length in antifungal potency. researchgate.net For instance, pseudoaspidinol derivatives with structural modifications, such as methylphloroglucinol derivatives, demonstrated stronger antifungal activity, and the butyryl group was identified as contributing to this activity. researchgate.netresearchgate.net

Studies comparing the antischistosomal activity of this compound with related phloroglucinols like aspidin (B1208479), flavaspidic acid, and methylene-bis-aspidinol have shown variations in potency. This compound and aspidin were effective at lower concentrations (25-100 µM) compared to flavaspidic acid and methylene-bis-aspidinol (50-100 µM and 100 µM, respectively) in killing Schistosoma mansoni worms in vitro. mdpi.comresearchgate.netmdpi.comnih.gov These findings highlight the impact of structural differences among these related compounds on their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and provides insights into the molecular features that govern potency. QSAR analysis is a widely used computational method in medicinal chemistry for predicting the potency of new analogues. nih.govresearchgate.net

For this compound derivatives and related phloroglucinols, QSAR modeling can involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and correlating them with observed biological activities, such as anthelmintic or antifungal effects. researchgate.netui.ac.id While specific QSAR models for this compound were not extensively detailed in the search results, the application of QSAR to related phloroglucinol derivatives has been reported. For example, a 3D-QSAR model was developed for antifungal phloroglucinol derivatives from Dryopteris fragrans, providing direction for the design of more potent fungicides. researchgate.net This indicates the applicability of QSAR approaches to this class of compounds, including this compound analogues.

QSAR analysis assumes that biological activity is a function of a molecule's hydrophobic, electronic, and steric parameters. ui.ac.id By analyzing these parameters in a series of this compound derivatives, researchers can build predictive models to guide the synthesis of compounds with improved activity.

Computational Chemistry Approaches to SAR Analysis

Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, complement traditional SAR studies and QSAR modeling by providing insights into the interaction of this compound and its analogues with biological targets at the molecular level. These methods can help to visualize how a molecule binds to a protein or enzyme and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and, consequently, biological activity. Computational chemistry is used to predict the activity of a compound by analyzing the QSAR. ui.ac.id

Molecular docking studies can predict the preferred binding orientation and affinity of this compound derivatives to their putative targets. For instance, molecular docking has been used in studies of related compounds, such as antifungal phloroglucinols, to understand the binding affinity with targets like chitin (B13524) synthase, revealing the importance of conventional hydrogen bonds in the interaction. researchgate.net

Computational analysis can also assist in SAR analysis by evaluating physico-chemical and structural characteristics of compounds. researchgate.netselvita.com This can involve analyzing large datasets of compounds and filtering them based on predicted activity, guiding the selection of compounds for experimental testing. selvita.com Furthermore, computational methods can help in designing novel compounds and predicting their properties before synthesis. selvita.com

Impact of Stereochemistry and Substituent Variations on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. khanacademy.orgsolubilityofthings.comsolubilityofthings.comlongdom.org Different stereoisomers (e.g., enantiomers or diastereomers) can interact differently with chiral biological targets like enzymes and receptors, leading to variations in potency, selectivity, and even pharmacological effects. khanacademy.orgsolubilityofthings.comsolubilityofthings.comlongdom.orgnih.gov Subtle changes in stereochemistry can bring substituents into close spatial proximity, influencing biological potency. frontiersin.orgunikl.edu.my

While specific details on the stereochemistry of this compound and its impact on activity were not extensively found, the general principles of stereochemistry in SAR are highly relevant. For chiral molecules, which many natural products including some phloroglucinol derivatives are, the specific enantiomer can be crucial for activity. khanacademy.orglongdom.orgnih.gov The interaction of an enantiomer with a chiral receptor is analogous to a hand fitting into a glove. khanacademy.org

Chemical Synthesis and Derivatization Strategies for Desaspidin

Total Synthesis Approaches for Desaspidin and Key Precursors

Approaches to synthesizing complex meroterpenes, which share structural features with this compound, often involve annulation reactions and biomimetic strategies. researchgate.netacs.orgnsf.gov For instance, annulative methods have been employed in the synthesis of polycyclic polyprenylated acylphloroglucinol (PPAP) natural products like hyperforin (B191548) and garsubellin A, which possess complex bicyclo[3.3.1]nonane architectures. researchgate.netacs.orgnsf.gov A tailored anionic annulation process involving hydroxylated 1,3-cyclohexanediones derived from lithium enolates and diketene (B1670635) has been developed for such syntheses. researchgate.netacs.orgnsf.gov Merging this annulation with oxidative ring expansion can efficiently construct the core bicyclo[3.3.1]nonane framework. researchgate.netacs.orgnsf.gov

Another strategy involves biomimetic approaches that mimic natural biosynthetic pathways. rsc.orgmdpi.com For example, the synthesis of cleistocaltone A, another phloroglucinol (B13840) meroterpenoid, utilized an intramolecular Diels-Alder reaction as a key step to construct a macrocycle. rsc.org This biomimetic approach can minimize the need for protecting groups, enhancing efficiency. rsc.org Precursors for such syntheses can include readily available compounds like 2-acetyl phloroglucinol and geranyl acetate (B1210297), coupled through reactions like Tsuji-Trost allylic alkylation. rsc.org

The synthesis of other phloroglucinol derivatives, such as robustadials and euglobals, also provides relevant methodologies, including stereoselective Prins reactions and biomimetic three-component reactions. anu.edu.ausci-hub.se The synthesis of key intermediates for these compounds demonstrates the chemical transformations applicable to the phloroglucinol scaffold. anu.edu.ausci-hub.se

Semisynthetic Modifications and Analog Preparation

Semisynthesis involves using naturally isolated compounds as starting materials for chemical modification to produce analogs. This approach can be particularly useful for complex natural products like this compound, where total synthesis may be challenging or less efficient.

While direct examples of semisynthetic modifications of this compound are not prominently detailed, the concept of semisynthesis is widely applied to natural products to generate derivatives with potentially improved properties or novel bioactivities. mdpi.comnih.gov For instance, semisynthetic analogs have been prepared from other natural product scaffolds, such as peroxide manadoperoxide B, to explore enhanced biological activities. mdpi.com

The structural complexity of phloroglucinol meroterpenoids, including this compound, allows for various points of modification through semisynthetic routes. These could involve alterations to the acyl chains, the phloroglucinol core, or the cyclic portion of the molecule. Such modifications can lead to libraries of related compounds for biological evaluation. researchgate.net

Challenges and Strategies in Enantioselective Synthesis of Complex Phloroglucinol Meroterpenoids

The synthesis of complex meroterpenoids, including this compound, often involves challenges related to stereochemistry due to the presence of multiple chiral centers. nih.gov Synthesizing pure enantiomers in a controlled manner is a significant hurdle in natural product synthesis. nih.gov

Strategies for enantioselective synthesis of complex molecules involve asymmetric catalysis, enantioselective dearomatization, and atropselective synthesis. grantome.com For phloroglucinol meroterpenoids, specifically, developing abiotic approaches that incorporate asymmetric transformations is crucial. acs.org For example, the enantioselective total synthesis of (+)-psiguadial B, a related phloroglucinol meroterpenoid, utilized an asymmetric Wolff-rearrangement to construct a key cyclobutane (B1203170) motif. acs.org

Biomimetic strategies can also offer a degree of stereocontrol by mimicking enzymatic processes that naturally produce enantiomerically enriched compounds. rsc.orgnih.gov However, elucidating the precise biosynthetic pathways and replicating their stereoselectivity in vitro remains a complex task.

The development of novel synthetic methodologies for concise and enantioselective access to classes of natural products like polyprenylated acylphloroglucinols and meroterpenoids is an ongoing area of research. grantome.com

Synthesis of Novel this compound Derivatives and Their Bioactivity Profiles

The synthesis of novel derivatives of natural products like this compound is a common strategy in drug discovery to explore structure-activity relationships and identify compounds with enhanced or altered biological activities.

While specific details on the synthesis and bioactivity of novel this compound derivatives are not extensively provided, research on derivatives of related phloroglucinols and other natural product scaffolds illustrates the general approaches and outcomes. For example, novel phloroglucinol derivatives with antifungal activity have been synthesized by introducing pharmacophores like allylamine (B125299) into the methylphloroglucinol scaffold. researchgate.netresearchgate.netresearchgate.net Modifications around the core structure of related compounds like flavaspidic acid and albaspidin (B1665688) have also been explored to obtain compounds with improved antitumor activity. researchgate.net

The synthesis of novel derivatives often involves modifying different parts of the molecule, such as the acyl chains, the phenolic hydroxyl groups, or introducing new functional groups. mdpi.comscielo.brasianpubs.orgekb.egrsc.org These synthetic efforts aim to generate compound libraries that can be screened for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. mdpi.comasianpubs.orgekb.egrsc.orgresearchgate.net

The bioactivity profiles of synthesized derivatives can vary significantly from the parent compound. For instance, some synthesized derivatives of other natural products have shown potent activity against specific bacterial strains or cancer cell lines. rsc.org Evaluating the biological activity of novel this compound derivatives is crucial to understand the impact of structural modifications.

Advanced Research Methodologies in Desaspidin Studies

Advanced Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are crucial for confirming the structure and purity of Desaspidin and its derivatives. Techniques such as Mass Spectrometry (MS), including Electrospray Ionization-Mass Spectrometry (ESI-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and UV-Vis spectroscopy are routinely employed in natural product research and chemical synthesis to characterize compounds researchgate.netmdpi.comiaamonline.orgekb.egrsc.org.

For instance, LC-ESI-MS/MS analysis has been used to tentatively identify compounds, including tris-desaspidin BBB, in extracts from Dryopteris juxtapostia. This method compares mass spectra and fragmentation patterns with databases and published literature to identify constituents in complex mixtures mdpi.comnih.gov. NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule, while IR and UV-Vis spectroscopy offer insights into functional groups and electronic transitions mdpi.comiaamonline.orgekb.egrsc.org. These techniques are fundamental in confirming the successful isolation or synthesis of this compound and its related phloroglucinol (B13840) derivatives.

High-Throughput Screening Assays for Biological Activity Profiling

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly assess the biological activity of large libraries of compounds against specific biological targets or cellular phenotypes tdcommons.aievotec.combmglabtech.com. HTS involves automated testing of thousands to millions of samples using miniaturized assays and robotics tdcommons.aibmglabtech.commdpi.com. This allows for the quick identification of potential "hits" that show desired activity evotec.combmglabtech.com.

In the context of this compound, HTS assays can be employed to profile its biological activities across various targets or pathways. For example, studies have used in vitro assays to evaluate the activity of this compound and related phloroglucinol derivatives against parasites like Schistosoma mansoni mdpi.comnih.gov. These assays measure effects such as worm mortality or inhibition of egg development mdpi.comnih.gov. HTS can accelerate the identification of active compounds and provide early data on structure-activity relationships evotec.com. Confirmatory and dose-response screenings are typically performed after initial HTS to validate hits and determine potency (e.g., IC50 or EC50 values) evotec.commdpi.com.

An example of biological activity data for this compound and related compounds against Schistosoma mansoni adult worms includes:

CompoundConcentration Range (µM)Effect on Adult Worms
This compound25-100Caused death
Aspidin (B1208479)25-100Caused death
Flavaspidic acid50-100Caused death
Methylene-bis-aspidinol100Caused death

Table 1: In vitro activity of this compound and related compounds against S. mansoni adult worms. mdpi.comnih.gov

Omics Technologies (e.g., Transcriptomics) for Pathway and Target Identification

Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide large-scale, comprehensive insights into biological systems humanspecificresearch.orguninet.edunih.gov. Transcriptomics specifically focuses on the analysis of RNA transcripts, offering a snapshot of gene expression at a given time humanspecificresearch.orgnih.gov. These technologies are valuable for understanding the molecular mechanisms underlying a compound's effects, identifying affected biological pathways, and potentially pinpointing its cellular targets humanspecificresearch.orguninet.edunih.gov.

In this compound research, transcriptomics could be used to investigate how the compound alters gene expression profiles in cells or organisms. By comparing the transcriptomic data of treated versus untreated samples, researchers can identify genes and pathways that are upregulated or downregulated in response to this compound exposure humanspecificresearch.orgnih.gov. This can provide clues about the compound's mode of action and help identify potential protein targets involved in the observed biological effects humanspecificresearch.orguninet.eduoncodesign-services.com. While specific transcriptomic studies on this compound were not detailed in the search results, omics technologies, including transcriptomics, are increasingly applied in natural product research to understand the biological impact of compounds and identify potential therapeutic targets mdpi.com. Analyzing transcriptomic data can reveal the molecular regulatory networks affected by a compound mdpi.com. Computational methods are essential for analyzing the vast datasets generated by omics technologies and integrating them to gain a holistic understanding of biological processes uninet.edunih.gov.

Biophysical Techniques for Investigating Target Interactions

Biophysical techniques are essential for studying the interactions between a small molecule like this compound and its potential biological targets, often proteins vernalis.comnumberanalytics.comnih.govnih.gov. These techniques can provide quantitative data on binding affinity, kinetics, and stoichiometry, as well as structural information about the interaction vernalis.comnih.gov.

Common biophysical techniques used in drug discovery and target interaction studies include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Thermal Shift Assays (TSA) vernalis.comnumberanalytics.comnih.gov. SPR, for example, measures the binding of a molecule to an immobilized target in real-time, providing kinetic data (k_on and k_off rates) and affinity (K_D) vernalis.comnih.gov. ITC directly measures the heat released or absorbed upon binding, yielding thermodynamic parameters (affinity, enthalpy, and entropy) vernalis.com. NMR can provide detailed structural information about the binding site and conformational changes upon ligand binding vernalis.comnumberanalytics.comnih.gov. X-ray crystallography can determine the high-resolution 3D structure of a protein-ligand complex, showing precisely how the compound interacts with its target vernalis.comnumberanalytics.comnih.gov.

While specific studies detailing the use of these techniques for this compound's direct target interactions were not prominently found, these are standard methodologies applied in the field to investigate how bioactive molecules bind to and interact with their protein targets vernalis.comnumberanalytics.comnih.govnih.gov. Understanding these interactions at a molecular level is crucial for target validation and lead optimization in drug discovery vernalis.comnih.gov.

Computational Modeling and Drug Discovery Tools for Compound Optimization

Computational modeling and drug discovery tools play a significant role in modern research, complementing experimental approaches in understanding compound behavior, predicting properties, and guiding the design of optimized derivatives mdpi.comschrodinger.comsysrevpharm.orgnih.gov. These tools include techniques such as molecular docking, quantitative structure-activity relationships (QSAR), molecular dynamics simulations, and virtual screening mdpi.comschrodinger.comsysrevpharm.org.

Molecular docking, for instance, simulates the binding of a small molecule (ligand) to a target protein to predict the preferred binding pose and estimate binding affinity ekb.egmdpi.com. This can help researchers understand how this compound might interact with a putative target at an atomic level mdpi.com. QSAR models build relationships between chemical structure and biological activity, allowing for the prediction of activity for new, untested compounds mdpi.com. Molecular dynamics simulations provide insights into the dynamic behavior of the compound-target complex over time mdpi.com. Virtual screening allows for the computational evaluation of large compound libraries to identify potential hits based on their predicted binding to a target sysrevpharm.org.

These computational approaches can be used to guide the optimization of this compound's properties, such as improving its binding affinity to a specific target or predicting its pharmacokinetic properties mdpi.comschrodinger.comnih.gov. By integrating computational predictions with experimental data, researchers can make more informed decisions in the lead optimization process, potentially accelerating the development of more potent and selective this compound derivatives mdpi.comschrodinger.comstructure-based-drug-design-summit.com. Computational tools are increasingly used in drug design to predict pharmacokinetic properties and understand molecular interactions mdpi.comsysrevpharm.org.

Emerging Research Avenues and Future Perspectives for Desaspidin

Exploration of Novel Biological Targets Beyond Current Knowledge

Research into desaspidin's biological activities has traditionally centered on its effects related to oxidative phosphorylation and its historical use as an anthelmintic. However, future perspectives involve a broader exploration of novel biological targets. Identifying new molecular targets could unveil previously unknown mechanisms of action and expand the therapeutic potential of this compound. This could involve high-throughput screening against diverse protein targets or phenotypic screening in various cellular models to observe unexpected biological effects. Understanding these novel interactions at a molecular level is crucial for rational drug design and development. The exploration of novel drug targets is a key step in developing new therapies, particularly for diseases where existing treatments are insufficient or face resistance issues. nih.govnih.gov

Investigation of this compound's Potential in Other Neglected Tropical Diseases

Neglected Tropical Diseases (NTDs) represent a group of diverse infectious conditions that affect over a billion people globally, predominantly in low-income countries. unsw.edu.audzif.de These diseases often receive less attention and funding for research and development compared to other global health issues. asm.org Given this compound's historical efficacy against certain parasites, there is a compelling rationale to investigate its potential against other NTDs. Research has shown that this compound, along with other phloroglucinol (B13840) derivatives like aspidin (B1208479) and flavaspidic acid, exhibits activity against Schistosoma mansoni in vitro, causing mortality and inhibiting egg development. mdpi.commdpi.com This suggests a potential role for this compound in the treatment of schistosomiasis, a significant NTD. dzif.dewho.int Future research could explore its efficacy against other parasitic NTDs, such as filariasis or leishmaniasis, through in vitro and in vivo studies. nih.govdzif.de The focus would be on identifying the specific parasites susceptible to this compound and elucidating the mechanisms behind its antiparasitic effects in these contexts. Organizations like the Coalition for Operational Research on Neglected Tropical Diseases (COR-NTD) are actively involved in research aimed at optimizing control and elimination strategies for NTDs, providing a framework for such investigations. cor-ntd.org

Bioengineering and Metabolic Engineering Approaches for Enhanced this compound Production

This compound is primarily isolated from natural sources, specifically ferns of the genus Dryopteris. nih.gov Relying solely on plant extraction can face challenges related to yield variability, sustainability, and scalability. Bioengineering and metabolic engineering offer promising avenues to enhance this compound production. Metabolic engineering involves optimizing genetic and regulatory processes within cells to increase the production of specific substances. wikipedia.org This can include strategies such as overexpressing key enzymes in the biosynthetic pathway, blocking competing pathways, or introducing heterologous genes. wikipedia.org Systems metabolic engineering, which integrates synthetic biology, systems biology, and evolutionary engineering, provides a comprehensive approach to design and optimize microbial cell factories for producing various chemicals, including natural products. rsc.org Applying these techniques to the biosynthesis of this compound in suitable host organisms, such as bacteria or yeast, could lead to more efficient, sustainable, and scalable production methods. nih.gov Future research in this area would focus on identifying the complete biosynthetic pathway of this compound in Dryopteris species and transferring the relevant genes into a microbial host for heterologous expression. wikipedia.org Optimization of the host organism's metabolic pathways would then be performed to maximize this compound yield.

Strategic Development of this compound-Based Lead Compounds for Preclinical Evaluation

This compound's established biological activities make it a valuable starting point for the development of new therapeutic agents. The strategic development of this compound-based lead compounds involves using its chemical structure as a scaffold for designing and synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org This process, part of preclinical drug development, aims to identify compounds with enhanced therapeutic potential and reduced toxicity before human trials. studycorgi.comzeclinics.comresearchgate.net Preclinical evaluation involves rigorous testing of selected lead compounds in laboratory and animal models to assess their efficacy, safety, and how they are absorbed, distributed, metabolized, and excreted (ADME). zeclinics.comresearchgate.netcrownbio.com Research would focus on structure-activity relationship (SAR) studies to understand how modifications to the this compound structure affect its biological activity. nih.gov Computational biology techniques, such as molecular docking and simulations, can play a significant role in predicting the binding affinity of this compound derivatives to target proteins and guiding the design of new compounds. researchgate.netresearchgate.net The goal is to develop optimized lead candidates with favorable drug-like properties for further development. wikipedia.orgzeclinics.com

Interdisciplinary Research Integrating Phytochemistry, Biochemistry, and Computational Biology

Advancing the understanding and application of this compound necessitates an interdisciplinary approach that integrates expertise from phytochemistry, biochemistry, and computational biology. Phytochemistry is essential for the identification, isolation, and structural characterization of this compound and related compounds from natural sources. nih.gov Biochemistry provides the tools and knowledge to investigate the molecular mechanisms of this compound's action, including its interaction with biological targets and its effects on cellular pathways. ooir.org Computational biology, encompassing bioinformatics and cheminformatics, is crucial for analyzing biological data, predicting drug-target interactions, designing novel compounds, and modeling metabolic pathways for enhanced production. researchgate.netresearchgate.netscitechnol.com The integration of these disciplines allows for a more comprehensive and efficient research process, from the discovery of natural products to the rational design and optimization of potential drug candidates. For instance, computational methods can be used to analyze phytochemical data to identify potential bioactive compounds, while biochemical assays can validate the predicted activities. researchgate.net This integrated approach is vital for unlocking the full potential of this compound and its derivatives.

Q & A

Q. What is the biochemical mechanism by which Desaspidin inhibits photophosphorylation in photosynthetic systems?

this compound acts as an uncoupler of photophosphorylation, disrupting ATP synthesis by interfering with the proton gradient across thylakoid membranes. Experimental studies using cell-free systems (e.g., Anacystis) demonstrate that increasing this compound concentrations (10⁻⁷ to 2×10⁻⁵ mol/L) progressively reduce ATP yield, with inhibition patterns varying based on electron carriers like PMS or menadione . To replicate this, researchers should standardize light intensity, buffer pH, and electron donor systems while measuring ATP production via luciferase assays or HPLC.

Q. What experimental protocols are recommended for assessing this compound’s inhibitory effects in vitro?

A reproducible method involves isolating chloroplasts or cyanobacterial membranes, incubating them with this compound across a concentration gradient (e.g., 10⁻⁸–10⁻⁴ M), and quantifying ATP under controlled anaerobic/aerobic conditions. Include controls with known inhibitors (e.g., DCMU) to validate specificity. Data should be tabulated as follows:

This compound (mol/L)ATP Yield (μmol)Electron CarrierCondition
10⁻⁷2.5MenadioneAnaerobic
10⁻⁵0.8PMSAerobic

Ensure methodological transparency by citing validated protocols from journals like Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How do contradictory findings about this compound’s reversibility in anaerobic vs. aerobic systems inform its degradation pathways?

Evidence suggests this compound’s inhibitory effects are irreversible under anaerobic conditions but reversible in aerobic environments due to photooxidative degradation . To resolve this contradiction, researchers should:

  • Compare time-course ATP recovery after this compound removal under varying O₂ levels.
  • Use mass spectrometry to track this compound degradation products in aerobic setups.
  • Validate findings across model systems (e.g., Chlamydomonas, spinach chloroplasts).

Q. What methodological challenges arise when extrapolating this compound’s in vitro effects to in vivo models?

Key challenges include:

  • Compartmentalization : In vivo, this compound may interact with mitochondrial or cytoplasmic membranes, complicating photophosphorylation-specific effects.
  • Metabolic interference : Use isotopic labeling (e.g., ¹⁴C-glucose) to distinguish ATP sources in whole-cell assays.
  • Toxicity thresholds : Conduct dose-response curves in intact algae/plants to identify non-specific cytotoxic effects .

Q. How can researchers reconcile this compound’s dual role as a photophosphorylation inhibitor and potential RNA synthesis modulator in developmental studies?

In Grille embryo studies, this compound’s impact on RNA synthesis (e.g., 28S rRNA labeling) may confound photophosphorylation data. To isolate effects:

  • Perform RNA-seq/proteomics alongside ATP assays to identify off-target pathways.
  • Use conditional knockouts (e.g., chloroplast-deficient mutants) to dissect energy metabolism vs. transcriptional roles.
  • Apply time-lapsed microscopy to correlate ATP depletion with developmental milestones .

Methodological and Analytical Guidance

Q. What statistical approaches are optimal for analyzing dose-dependent inhibition by this compound?

  • Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., varying electron carriers).
  • Report confidence intervals and effect sizes to enhance replicability .

Q. How should researchers address discrepancies in this compound’s efficacy across published studies?

  • Meta-analysis : Pool datasets from studies using comparable models (e.g., cell-free systems) and exclude outliers with divergent protocols.
  • Sensitivity analysis : Test if variables like light wavelength (e.g., 680 nm vs. 700 nm) or buffer composition (e.g., Mg²⁺ concentration) alter outcomes .
  • Cross-validation : Collaborate with independent labs to verify key findings under blinded conditions .

Research Gaps and Future Directions

Q. What unanswered questions exist about this compound’s interaction with photosynthetic electron transport chains?

  • Does this compound bind directly to cytochrome b₆f or plastoquinone pools? Use cryo-EM or fluorescence quenching assays to map binding sites.
  • How do structural analogs (e.g., desaspidinol) compare in specificity/potency? Perform SAR studies with synthetic derivatives .

Q. What novel experimental frameworks could improve understanding of this compound’s ecological roles?

  • Field studies : Measure this compound concentrations in lichens/mosses and correlate with photosynthetic efficiency in situ.
  • Multi-omics : Integrate transcriptomic, metabolomic, and phenomic data to model system-wide impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.